(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide
Overview
Description
NT157 is a small molecule tyrphostin that has emerged as a promising inhibitor of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway. It has shown potent antineoplastic effects across various cancer types by targeting multiple oncogenic pathways, making it a significant compound in cancer research and therapy .
Mechanism of Action
NT157, also known as NT-157 or (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, is a synthetic tyrphostin that has emerged as a promising inhibitor of various oncogenic pathways . This article provides a comprehensive overview of NT157’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
NT157 primarily targets the Insulin Receptor Substrates (IRS-1/2) . It induces the serine phosphorylation of IRS1 and IRS2, leading to their degradation . In addition to IRS-1/2, NT157 also targets other proteins such as STAT3, STAT5, and AXL , suggesting a multifaceted mechanism .
Mode of Action
NT157 interacts with its targets by inducing the serine phosphorylation of IRS1 and IRS2, which leads to their degradation and inhibits the IGF1R signaling cascade . This shift in IGF1R complexation from IRS1/2 to SHC results in the long-term inhibition of IGF1R-IRS1/2 signaling . Moreover, NT157 strongly induces the activation of JNK1/2 .
Biochemical Pathways
NT157 affects several biochemical pathways. It inhibits the IGF1R/IRS1-2-, STAT3-, and AXL-mediated signaling pathways . The compound also impacts the tumor microenvironment by modulating inflammation and immune responses . It targets cancer-associated fibroblasts, myeloid cells, and immune cells, creating a suppressive milieu that hinders tumor progression and metastasis .
Pharmacokinetics
The compound is known to lead to long-term inhibition of igf1r/irs1-2 signaling , suggesting it may have favorable pharmacokinetic properties
Result of Action
NT157 exhibits potent antineoplastic effects across various cancer types . It effectively suppresses tumor growth, metastasis, and angiogenesis . In lung cancer cells, exposure to NT157 decreases cell viability, clonogenicity, cell cycle progression, and migration, and induces apoptosis . It also reduces the expression of oncogenes and increases genes related to cellular stress and apoptosis .
Action Environment
It modulates inflammation and immune responses by targeting cancer-associated fibroblasts, myeloid cells, and immune cells . This creates a suppressive milieu that hinders tumor progression and metastasis
Preparation Methods
Synthetic Routes and Reaction Conditions: NT157 is synthesized through a series of chemical reactions involving the formation of a tyrphostin core structure. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of NT157 is formed through a multi-step reaction involving the condensation of appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain NT157 in its pure form
Industrial Production Methods: Industrial production of NT157 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: NT157 undergoes various chemical reactions, including:
Oxidation: NT157 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on NT157, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the NT157 molecule, affecting its properties and interactions
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce various substituted analogs of NT157 .
Scientific Research Applications
NT157 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: NT157 is used as a tool compound to study the IGF1R signaling pathway and its role in cancer progression.
Biology: It is employed in cellular and molecular biology research to investigate the effects of IGF1R inhibition on cell proliferation, apoptosis, and metastasis
Medicine: NT157 has shown potential as an anticancer agent, demonstrating efficacy in preclinical models of various cancers, including lung cancer, melanoma, and myeloproliferative neoplasms
Industry: NT157 is being explored for its potential use in combination therapies to enhance the efficacy of existing cancer treatments
Comparison with Similar Compounds
NT157 belongs to a class of compounds known as tyrphostins, which are small molecule inhibitors of tyrosine kinases. Similar compounds include:
AG1024: Another tyrphostin that inhibits IGF1R but with different specificity and potency compared to NT157.
NT157 is unique in its ability to target multiple pathways simultaneously, making it a versatile and potent anticancer agent .
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUPOUEGOSAAO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of NT157?
A: NT157 primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]
Q2: How does NT157 interact with IRS proteins?
A: NT157 binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]
Q3: What are the downstream effects of NT157-mediated IRS1/2 suppression?
A: NT157-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]
Q4: Does NT157 have any other molecular targets besides IRS1/2?
A: Yes, research suggests that NT157 can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.
Q5: What is the role of ERK activation in the mechanism of action of NT157?
A: NT157 has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining NT157 with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []
Q6: What is the molecular formula and weight of NT157?
A6: The molecular formula of NT157 is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.
Q7: Is there any spectroscopic data available for NT157?
A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.
Q8: What types of cancer have been studied in preclinical models with NT157?
A: NT157 has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]
Q9: What is the evidence for NT157’s efficacy in HCC?
A: Studies show NT157 inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, NT157 synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]
Q10: How does NT157 impact AML cells, especially those harboring FLT3-ITD mutations?
A: Research indicates that NT157 effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]
Q11: Has NT157 demonstrated efficacy in overcoming drug resistance?
A: Yes, NT157 shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]
Q12: Are there any preclinical studies exploring the impact of NT157 on the tumor microenvironment?
A: While limited information is available within the provided research, one study suggests that NT157 can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.
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